molecular formula C10H15NOSi B168803 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene CAS No. 104501-58-8

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene

Cat. No.: B168803
CAS No.: 104501-58-8
M. Wt: 193.32 g/mol
InChI Key: SOEPFBVJGNYWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of a trimethylsilyl group attached to an ethenyl group, which is further connected to the pyridine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 3-ethynylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethenyl group can undergo addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and enhances its reactivity in specific reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

104501-58-8

Molecular Formula

C10H15NOSi

Molecular Weight

193.32 g/mol

IUPAC Name

trimethyl(1-pyridin-3-ylethenoxy)silane

InChI

InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3

InChI Key

SOEPFBVJGNYWJD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=C)C1=CN=CC=C1

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CN=CC=C1

Synonyms

1-Trimethylsilyloxy-1-(3-pyridyl)-ethene

Origin of Product

United States

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